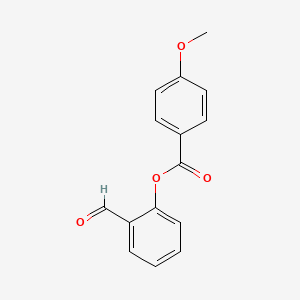

2-Formylphenyl 4-methoxybenzoate

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a significant class of organic compounds, characterized by an ester group attached to an aromatic ring. numberanalytics.comspectroscopyonline.com These compounds are prevalent in nature, contributing to the fragrances of fruits and flowers, and are synthesized for various industrial applications, including in the food, cosmetic, and pharmaceutical sectors. researchgate.net The reactivity of aromatic esters is diverse, encompassing hydrolysis, reduction, and electrophilic substitution. numberanalytics.com The ester bond can be cleaved to yield a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acids or bases. numberanalytics.com

The field of aromatic ester chemistry is continually evolving, with ongoing research into new synthetic methods and applications. nih.govrsc.org A notable area of advancement is the use of enzymatic synthesis, which offers a more environmentally friendly and selective alternative to traditional chemical methods. researchgate.netnih.gov Lipases are particularly effective biocatalysts for the production of aromatic esters. researchgate.net Furthermore, catalytic cross-coupling reactions involving aromatic esters have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Significance of Formyl- and Methoxy-Substituted Aromatic Systems

The chemical behavior of 2-Formylphenyl 4-methoxybenzoate (B1229959) is largely dictated by its two key functional groups: the formyl group (-CHO) and the methoxy (B1213986) group (-OCH₃).

The formyl group is a simple yet highly reactive aldehyde functional group. fiveable.mewikipedia.org Its carbonyl carbon possesses a partial positive charge, rendering it susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. fiveable.me The formyl group can be readily transformed into a variety of other functional groups; for instance, it can be oxidized to a carboxylic acid or reduced to an alcohol. tcichemicals.com The introduction of a formyl group onto an aromatic ring, a process known as formylation, is a crucial transformation in organic chemistry, often serving as a gateway to more complex molecules. wikipedia.orgpurechemistry.orgbritannica.com

The methoxy group , when attached to an aromatic system, significantly influences the ring's electronic properties. tandfonline.comquora.comvaia.com It is generally considered an electron-donating group due to the resonance effect of the oxygen's lone pairs, which increases electron density at the ortho and para positions of the ring. quora.comvaia.com This activating effect makes the aromatic ring more susceptible to electrophilic substitution. vaia.com However, the oxygen atom also exerts an electron-withdrawing inductive effect due to its high electronegativity. quora.comvaia.com The interplay of these electronic effects can be complex and position-dependent. quora.comwikipedia.org In addition to its electronic influence, the methoxy group is non-lipophilic and can participate in various molecular interactions, which is of interest in medicinal chemistry. tandfonline.com

Overview of Research Trajectories for 2-Formylphenyl 4-methoxybenzoate

Current research involving this compound and structurally similar compounds highlights its utility as a precursor in the synthesis of more complex molecules. For instance, a derivative, 2-ethoxy-4-formylphenyl-4-methoxybenzoate, has been used in the synthesis of a biologically important 1,2,4-triazole (B32235) Schiff base. researchgate.netbohrium.com This involves a condensation reaction between the formyl group of the benzoate (B1203000) and an amino group of the triazole derivative. researchgate.net The resulting Schiff base has been investigated for its antioxidant properties. researchgate.netbohrium.com

The synthesis of this compound itself has been described in the literature. One reported method involves the copper-catalyzed aroylation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) using 4'-methoxy-2-bromoacetophenone. rsc.org This reaction demonstrates a practical route to obtaining this specific substituted aromatic ester.

While direct research on the biological activities of this compound is not extensively detailed, related compounds containing formyl and methoxy-substituted phenyl benzoate structures are being explored for their potential in pharmaceuticals and materials science. smolecule.com For example, some studies suggest that similar compounds may possess antioxidant and antimicrobial properties. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

(2-formylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-13-8-6-11(7-9-13)15(17)19-14-5-3-2-4-12(14)10-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHZNTNSSCXLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Involving 2 Formylphenyl 4 Methoxybenzoate

Direct Synthesis Strategies for 2-Formylphenyl 4-methoxybenzoate (B1229959)

The creation of 2-Formylphenyl 4-methoxybenzoate primarily involves the formation of an ester linkage between a phenolic aldehyde and a benzoic acid derivative.

Esterification Approaches for Formylphenyl Benzoates

A principal method for synthesizing this compound is through the esterification of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with 4-methoxybenzoyl chloride. sigmaaldrich.com This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of salicylaldehyde attacks the electrophilic carbonyl carbon of the acid chloride. 4-Methoxybenzoyl chloride is a reactive acylating agent that readily reacts with alcohols to form esters. sigmaaldrich.com

One documented synthesis involves a copper-mediated aroylation of salicylaldehyde. In this procedure, salicylaldehyde is reacted with 4'-methoxy-2-bromoacetophenone in the presence of copper(II) acetate (B1210297) monohydrate in tert-amyl alcohol at 100°C. This method afforded this compound in a 65% yield. rsc.org The reaction demonstrates a novel approach where the bromoacetophenone serves as the source of the aroyl group.

A general representation of the esterification is as follows:

Reactants: Salicylaldehyde and 4-Methoxybenzoyl Chloride

Product: this compound

Byproduct: Hydrogen Chloride

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

Regioselective Formylation Techniques in Phenolic Systems Relevant to Precursor Synthesis

The synthesis of the precursor, salicylaldehyde, and its derivatives often relies on the regioselective formylation of phenols. Achieving ortho-selectivity is crucial. Several classical methods exist, though they can suffer from moderate yields and lack of selectivity. orgsyn.org

A highly effective and regioselective method for the ortho-formylation of phenols utilizes magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.org This method provides exclusively ortho-formylated products and is applicable for large-scale preparations. orgsyn.orgorgsyn.org The reaction generally proceeds to completion within 2-4 hours, with electron-releasing groups on the phenol (B47542) enhancing the reaction rate. orgsyn.org

Another approach involves the Duff reaction, which is traditionally limited to phenols. However, advancements have been made to activate other electron-rich aromatic compounds. researchgate.net The use of hexamethylenetetramine (HMTA) and sulfuric acid in silica (B1680970) gel under milling conditions has shown success in the mono-formylation of various substituted arenes. researchgate.net

These regioselective formylation techniques are fundamental for producing the salicylaldehyde backbone required for the subsequent esterification to yield this compound.

Transformations of the Formyl Group in this compound and its Analogues

The aldehyde functional group in this compound is a site of rich chemical reactivity, allowing for a variety of transformations.

Oxidative Functionalization of the Aldehyde Moiety

The formyl group can be readily oxidized to a carboxylic acid. vulcanchem.com This transformation is a common reaction in organic synthesis. For instance, a tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes, mediated by copper(I) iodide and tert-butyl hydroperoxide (TBHP), involves the initial oxidation of the aldehyde to a carboxylic acid. acs.org This indicates that under these conditions, the formyl group of a 2-formylphenyl derivative is converted to a carboxyl group, which then participates in the subsequent cyclization. acs.org

Bio-inspired iron-catalyzed oxidation presents another avenue for the transformation of aldehyde precursors. nih.gov While this study focuses on the oxidation of methylarenes to arylaldehydes, the principles can be relevant to the further oxidation of the formyl group under specific catalytic conditions. nih.gov

| Oxidizing Agent | Product | Reference |

| Potassium Permanganate (KMnO₄) | 2-Carboxyphenyl 4-methoxybenzoate | vulcanchem.com |

| Silver(I) Oxide (Ag₂O) | 2-Carboxyphenyl 4-methoxybenzoate | vulcanchem.com |

| Copper(I) Iodide / TBHP | 2-Carboxyphenyl derivative (intermediate) | acs.org |

Reductive Modifications of the Formyl Group

The formyl group is susceptible to reduction to an alcohol. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent like methanol. nih.gov This reaction converts the aldehyde to a primary alcohol, yielding 2-(hydroxymethyl)phenyl 4-methoxybenzoate.

Another reductive modification is reductive amination. This process involves the initial formation of an imine or Schiff base by condensation with an amine, followed by reduction of the C=N bond. For example, the aldehyde can be reacted with amino acids or their esters, and the resulting intermediate is then reduced to form a secondary amine. nih.gov

Nucleophilic Reactivity and Ester Linkage Transformations

The electrophilic nature of the carbonyl carbon in the ester and formyl groups, as well as the potential for substitution on the aromatic rings, dictates the nucleophilic reactivity of this compound.

The formyl group can undergo nucleophilic addition reactions. For instance, it can react with amines to form imines or Schiff bases, which are valuable intermediates in medicinal chemistry. smolecule.com A study demonstrated the condensation of a 2-ethoxy-4-formylphenyl-4-methoxybenzoate with 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one to form a biologically active 1,2,4-triazole (B32235) Schiff base. researchgate.net

The ester linkage itself can be a target for nucleophilic attack, leading to its cleavage. While aryl esters are generally more stable than alkyl esters, they can be cleaved under specific conditions. A method using aluminum and a substoichiometric amount of iodine in anhydrous acetonitrile (B52724) has been shown to selectively cleave alkyl carboxylic esters in the presence of aryl esters. sci-hub.se This suggests that the ester bond in this compound would be relatively stable under these conditions. However, strong Lewis acids like aluminum iodide in excess can cleave various carbon-oxygen bonds, including those in phenyl benzoates. sci-hub.se

Nucleophilic aromatic substitution on the phenyl rings is also a possibility, particularly if there are strong electron-withdrawing groups present. youtube.com The formyl group itself is an electron-withdrawing group, which can activate the ring towards nucleophilic attack, although this is less common than electrophilic aromatic substitution. youtube.com

Derivatization Reactions Utilizing the Formyl Moiety

The aldehyde functional group is a cornerstone of organic synthesis, participating in numerous reactions that form new carbon-carbon and carbon-heteroatom bonds. For this compound, this reactivity allows for extensive derivatization.

The condensation of the formyl group with primary amines is a fundamental reaction that yields imines, commonly known as Schiff bases. This reaction is typically straightforward, often requiring mild heating in a suitable solvent. The resulting Schiff bases are valuable intermediates in their own right, finding application in the synthesis of heterocyclic compounds and as ligands in coordination chemistry.

A pertinent example involves the synthesis of a novel 1,2,4-triazole Schiff base through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with a related compound, 2-ethoxy-4-formylphenyl-4-methoxybenzoate. researchgate.netmdpi.com This reaction highlights how the formylphenyl benzoate (B1203000) scaffold can be readily incorporated into biologically relevant triazole systems. researchgate.net The characterization of such products is typically achieved using spectroscopic methods like FT-IR, UV-Vis, and NMR. researchgate.net

The formation of Schiff bases is a general and widely applicable strategy. For instance, new macrocyclic Schiff bases have been synthesized by condensing intermediate dialdehydes, such as 1,6-bis(2-formyl-phenyl)hexane, with hydrazides. longdom.org Similarly, a new Schiff base ligand was prepared from a dialdehyde (B1249045) [1,3-bis(2'-formylphenyl)-1,3-dioxapropane] and 2-aminobenzoic acid, which was then used to form binuclear metal complexes. researchgate.net Studies on alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates have also demonstrated efficient Schiff base formation with aniline (B41778) and 4-methoxyaniline in solvents like methanol. researchgate.net

Table 1: Examples of Schiff Base Formation with Formylphenyl Systems

| Aldehyde Component | Amine Component | Product Type | Reference |

|---|---|---|---|

| 2-Ethoxy-4-formylphenyl-4-methoxybenzoate | 3-Phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | 1,2,4-Triazole Schiff Base | researchgate.net |

| 1,3-bis(2'-formylphenyl)-1,3-dioxapropane | 2-Aminobenzoic acid | Binuclear Complex Ligand | researchgate.net |

| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Aniline / 4-Methoxyaniline | Substituted Schiff Base | researchgate.net |

| bis(2-formylphenyl)telluride | Amine | Organotellurium Macrocyclic Ligand | rsc.org |

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The formyl group of this compound makes it an ideal candidate for participation in isocyanide-based MCRs, such as the Passerini and Ugi reactions. nih.govslideshare.net

The Passerini reaction is a three-component condensation involving a carboxylic acid, a carbonyl compound (like an aldehyde), and an isocyanide to produce an α-acyloxy amide. chemistnotes.com In this context, this compound could serve as the aldehyde component. The reaction is prized in combinatorial chemistry for rapidly generating libraries of structurally diverse molecules. slideshare.netchemistnotes.com The reaction can proceed through either an ionic mechanism in polar solvents or a concerted mechanism in non-polar environments. chemistnotes.com While specific examples utilizing this compound are not prominently documented, the general applicability of aromatic aldehydes in Passerini reactions is well-established, suggesting this is a viable synthetic route for its derivatization. mdpi.comnih.gov The use of Lewis acids like zinc bromide can sometimes improve diastereoselectivity in these reactions. mdpi.com

Modern synthetic methods increasingly employ photocatalysis to achieve novel transformations under mild conditions. One such advancement is the direct, site-selective C-H difluoroalkylation of aromatic aldehydes. rsc.orgrsc.org This reaction is significant as the introduction of fluorine-containing groups can dramatically alter the properties of organic molecules. bohrium.com

Research has demonstrated the photocatalytic para-selective C-H difluoroalkylation of various aromatic aldehyde derivatives using an iridium-based catalyst. rsc.orgacs.org Notably, when the para-position is blocked, the reaction can proceed with ortho-selectivity. rsc.org A key finding for formylphenyl systems is the successful difluoroalkylation of a related substrate, ethyl 2,2-difluoro-2-(4-formyl-2-methoxyphenyl)acetate, which yielded the desired product under photocatalytic conditions. rsc.org This illustrates the compatibility of the formylphenyl ester framework with this advanced fluorination technique. The mechanism is believed to involve an electrophilic difluoroalkyl radical generated within the catalytic cycle. rsc.orgrsc.org This method offers a powerful tool for the late-stage functionalization of complex molecules containing a formylphenyl moiety.

Advanced Synthetic Methodologies

Beyond derivatization, advanced methodologies can be applied to the synthesis of the core structure of this compound and related systems, focusing on efficiency, sustainability, and novel reaction conditions.

General strategies for optimizing ester synthesis include screening different catalysts, solvents, and reaction temperatures. unipv.itnsf.gov Factorial design experiments can be employed to systematically optimize multiple reaction parameters, such as temperature, reaction time, and reagent stoichiometry, leading to significantly increased yields. rsc.org For example, the synthesis of substituted phenyl benzoates can be influenced by the choice of solvent and the nature of substituents on the aromatic rings. unipv.itcore.ac.uk Rhodium-catalyzed cyclization reactions of 1,3-dien-5-ynes represent another advanced route to access substituted benzoates. nsf.gov

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, is a rapidly emerging field of green chemistry that often reduces or eliminates the need for bulk solvents. organic-chemistry.orgirb.hr This approach has been successfully applied to the synthesis of various organic compounds, including aromatic esters.

A highly relevant study demonstrated the synthesis of a related compound, 4-formylphenyl 2-(hexyloxy)-4-methoxybenzoate, using mechanochemical methods. rsc.org The procedure involved ball milling, which offers advantages such as shorter reaction times and reduced waste compared to conventional solution-phase synthesis. organic-chemistry.org Mechanochemical methods have also been developed for the synthesis of amides from esters, demonstrating the reactivity of the ester functional group under these solvent-free or low-solvent conditions. acs.orgnih.gov The combination of mechanochemistry with other energy sources, such as heat, can further expand the scope of accessible reactions. irb.hr This positions mechanosynthesis as a powerful and sustainable strategy for producing this compound and its derivatives. murraystate.edu

Advanced Spectroscopic and Structural Elucidation of 2 Formylphenyl 4 Methoxybenzoate and Its Derivatives

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In the analysis of 2-Formylphenyl 4-methoxybenzoate (B1229959) and its derivatives, distinct vibrational frequencies corresponding to specific bonds provide a molecular fingerprint.

For the parent compound, 2-Formylphenyl 4-methoxybenzoate, key absorptions are observed for the carbonyl (C=O) stretching of the ester and aldehyde groups. The ester C=O stretch typically appears at a higher wavenumber compared to the aldehyde C=O stretch. For instance, in a chloroform (B151607) solution, the ester C=O stretching vibration is observed around 1742 cm⁻¹, while the aldehyde C=O stretching is found at approximately 1692 cm⁻¹. rsc.org The presence of the methoxy (B1213986) group is indicated by C-O stretching vibrations. Aromatic C-H and C=C stretching vibrations are also prominent in the spectrum.

In derivatives of this compound, substitutions on the aromatic rings can influence the vibrational frequencies of these functional groups. For example, the introduction of an ethoxy group in 2-ethoxy-4-formylphenyl-4-methoxybenzoate results in characteristic C-O stretching bands associated with the ethoxy group. bohrium.comresearchgate.net Similarly, the synthesis of Schiff base derivatives by condensation with amines introduces a new imine (C=N) bond, which exhibits its own characteristic stretching frequency in the FT-IR spectrum. bohrium.comresearchgate.net

Table 1: Key FT-IR Vibrational Frequencies for this compound and a Derivative.

| Functional Group | This compound (in CHCl₃) rsc.org | 2-Formyl-6-hydroxyphenyl benzoate (B1203000) (in CHCl₃) rsc.org |

|---|---|---|

| Aldehyde C=O Stretch | 1692 cm⁻¹ | 1661 cm⁻¹ |

| Ester C=O Stretch | 1742 cm⁻¹ | 1742 cm⁻¹ |

| C-O Stretch | 1009 cm⁻¹ | 1061 cm⁻¹ |

| Aromatic C=C Stretch | 1604 cm⁻¹ | 1456 cm⁻¹ |

| O-H Stretch | - | ~3400 cm⁻¹ (broad) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

¹H-NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. For this compound, the proton spectrum reveals distinct signals for the aldehyde proton, the aromatic protons on both phenyl rings, and the methoxy group protons.

The aldehyde proton (CHO) is typically the most deshielded, appearing as a singlet at approximately 10.06 ppm. rsc.org The protons on the formyl-substituted phenyl ring appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing aldehyde and ester groups. The protons on the 4-methoxybenzoate ring also resonate in the aromatic region, with the electron-donating methoxy group influencing their positions. The methoxy group protons (OCH₃) appear as a sharp singlet at around 3.90 ppm. rsc.org

In derivatives, such as 4-fluoro-2-formylphenyl benzoate, the introduction of a fluorine atom will cause additional splitting (coupling) of the signals for nearby protons. rsc.org

Table 2: ¹H-NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃. rsc.org

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 10.06 | s | - |

| Ar-H | 8.23 | dd | 8.4, 1.2 |

| Ar-H | 7.90 | d | 8.7 |

| Ar-H | 7.73-7.65 | m | - |

| Ar-H | 7.58-7.52 | m | - |

| Ar-H | 6.94 | dd | 8.7, 2.4 |

| Ar-H | 6.82 | d | 2.4 |

| OCH₃ | 3.90 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. In this compound, distinct signals are observed for the carbonyl carbons, the aromatic carbons, and the methoxy carbon.

The aldehyde carbonyl carbon (CHO) is highly deshielded and appears at approximately 187.1 ppm. rsc.org The ester carbonyl carbon (C=O) resonates at a slightly lower chemical shift, around 165.2 ppm. rsc.org The aromatic carbons appear in the range of approximately 108 to 154 ppm. The carbon attached to the methoxy group is observed around 154.0 ppm, while the methoxy carbon itself appears at about 55.8 ppm. rsc.org

Table 3: ¹³C-NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃. rsc.org

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (aldehyde) | 187.1 |

| C=O (ester) | 165.2 |

| C-O (aromatic) | 154.0 |

| Aromatic Carbons | 133.97, 131.9, 130.2, 128.7, 121.7, 112.6, 108.5 |

| OCH₃ | 55.8 |

Two-Dimensional NMR Techniques for Structural Connectivity

A COSY spectrum would show correlations between protons that are coupled to each other, for instance, between adjacent aromatic protons. emerypharma.comoxinst.com This helps in assigning the signals of the individual protons on the two aromatic rings.

An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for confirming the connection of the ester linkage, for example, by observing a correlation between the protons on the formylphenyl ring and the ester carbonyl carbon. Similarly, correlations between the methoxy protons and the carbon of the 4-methoxybenzoate ring would be expected.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (like LUMO - Lowest Unoccupied Molecular Orbital). vscht.cz

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl groups. bohrium.com The presence of conjugated systems, including the benzene (B151609) rings and the carbonyl groups, leads to absorptions in the UV region. Substituents on the aromatic rings can cause a shift in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, the synthesis of a Schiff base derivative from 2-ethoxy-4-formylphenyl-4-methoxybenzoate leads to a new compound with its own distinct electronic absorption maximum. bohrium.comdp.tech

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a lower energy state to a higher one. In organic molecules, these transitions primarily involve π, σ, and n (non-bonding) electrons. shu.ac.uk The specific wavelengths at which a molecule absorbs light are characteristic of its chromophores, the functional groups responsible for the absorption. shu.ac.uk

For compounds like this compound, which contain aromatic rings and carbonyl groups, the most relevant electronic transitions are n → π* and π → π. shu.ac.uk The n → π transitions, which involve the excitation of a non-bonding electron to an anti-bonding π* orbital, are typically of lower energy and intensity. shu.ac.uk The π → π* transitions, involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, are generally more intense. shu.ac.uk

The UV-Vis spectrum of a molecule is influenced by its structural features and the solvent used. Increased conjugation in a molecule leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. uomustansiriyah.edu.iq The polarity of the solvent can also affect the absorption spectrum. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may show a bathochromic shift. shu.ac.ukuomustansiriyah.edu.iq

In a study of a derivative, 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate, the electronic properties were investigated using UV-Vis spectroscopy in conjunction with theoretical calculations. researchgate.netbohrium.com The calculated and experimental results provided insights into the molecule's electronic structure and charge transfer characteristics. researchgate.netbohrium.com Another study on N,N-bis-(4-methoxyphenyl)aryl-amino donor-based chromophores utilized UV-visible absorption spectra to understand the electron-donating properties of different molecular moieties. washington.edu

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. savemyexams.com In a mass spectrometer, a molecule is ionized to form a molecular ion (M+), which is a radical cation. gbiosciences.comuou.ac.in The molecular ion peak in the mass spectrum provides the molecular weight of the compound. savemyexams.com

Due to the high energy of the ionization process, the molecular ion is often unstable and breaks down into smaller, charged fragments. gbiosciences.com The pattern of these fragment ions is characteristic of the molecule's structure. uou.ac.in The fragmentation process can occur through several pathways, including sigma bond cleavage, radical site-initiated cleavage (α-cleavage), and charge site-initiated fragmentation (inductive cleavage). gbiosciences.comuou.ac.in

For esters like this compound, characteristic fragmentation patterns would be expected. In a study involving the synthesis of this compound, mass spectrometry was used for its characterization, confirming its molecular weight. rsc.org The fragmentation of similar compounds, such as those containing carbonyl groups and aromatic rings, often involves cleavage at the bonds adjacent to these functional groups. libretexts.org For example, α-cleavage next to a carbonyl group can lead to the formation of a stable acylium ion. uou.ac.in The presence of heteroatoms like oxygen can also direct fragmentation, leading to resonance-stabilized cations. gbiosciences.com

The presence of specific isotopes can also be identified in a mass spectrum. For instance, compounds containing chlorine or bromine will exhibit characteristic M+2 peaks due to the natural abundance of their heavier isotopes. chemguide.co.uk While not directly applicable to this compound, this highlights the detailed structural information that can be obtained from mass spectrometry.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Determination of Molecular Geometry and Conformation

SCXRD analysis allows for the precise determination of the molecular geometry of this compound and its derivatives. For instance, in a related compound, N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide, the dihedral angles between the phenyl rings were accurately measured. nih.gov The study of various 2- and 4-formylphenyl arylsulfonates has also provided detailed insights into their molecular structures. nih.gov

The conformation of a molecule, which describes the spatial arrangement of its atoms, is also revealed by SCXRD. In the crystal structure of a derivative of this compound, the orientation of the ester groups was determined. researchgate.net The conformation of molecules in the solid state can be influenced by crystal packing forces, which may lead to differences compared to the molecule's conformation in solution. researchgate.net

Table 1: Selected Bond Lengths and Angles (Illustrative) This table would typically be populated with specific data obtained from the SCXRD analysis of this compound.

| Bond/Angle | Value (Å or °) |

| C=O (formyl) | Data not available |

| C-O (ester) | Data not available |

| O-C (ester) | Data not available |

| C=O (ester) | Data not available |

| C-O-C (ester) | Data not available |

| Dihedral Angle | Data not available |

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, Halogen Bonding

Intermolecular interactions are the forces that hold molecules together in a crystal lattice. SCXRD is crucial for identifying and characterizing these interactions, which include hydrogen bonds, π-π stacking, and halogen bonds. rsc.orgrsc.org

Hydrogen Bonding: These interactions occur between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the crystal structure of N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide, intermolecular C-H···O hydrogen bonds were observed to stabilize the crystal structure. nih.gov

π-π Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. These interactions are important in the self-assembly of molecules. rsc.orgrsc.org The analysis of 2- and 4-formylphenyl arylsulfonates has shown the presence of π-π stacking interactions. nih.govresearchgate.net

Halogen Bonding: This is a noncovalent interaction involving a halogen atom. Studies on halogen-substituted derivatives of formylphenyl benzenesulfonates have highlighted the role of O···X (X = Cl, Br) and X···X halogen bonds in their crystal structures. nih.gov

Computational and Theoretical Investigations of 2 Formylphenyl 4 Methoxybenzoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of 2-Formylphenyl 4-methoxybenzoate (B1229959) from first principles.

Density Functional Theory (DFT) for Optimized Molecular Structures and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 2-Formylphenyl 4-methoxybenzoate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. researchgate.netbohrium.com This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting data includes precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions. Total energy and thermodynamic properties like enthalpy and Gibbs free energy can also be calculated, providing insights into the molecule's stability. researchgate.net

Prediction of Spectroscopic Parameters (Vibrational Frequencies, UV-Vis, NMR Chemical Shifts)

Once the optimized geometry is obtained, the same theoretical level can be used to predict various spectroscopic parameters.

Vibrational Frequencies (FT-IR): Theoretical vibrational analysis calculates the frequencies and intensities of the molecule's normal modes of vibration. researchgate.net These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can be directly compared with experimental Fourier-transform infrared (FT-IR) spectra to aid in the assignment of spectral peaks to specific molecular motions, such as the stretching of the carbonyl (C=O) groups or the bending of C-H bonds. researchgate.netbohrium.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as absorption wavelengths (λmax) and oscillator strengths, can be correlated with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule. msu.eduresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netosti.gov These theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be invaluable for assigning signals in experimental NMR spectra, especially for complex molecules. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. ossila.comnih.gov A smaller gap generally suggests a more reactive molecule. ossila.com Visualization of these orbitals shows the distribution of electron density and identifies the regions of the molecule most involved in electronic transitions. physchemres.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. uni-muenchen.denih.gov It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of negative and positive electrostatic potential. Red, for instance, typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. uni-muenchen.de For this compound, an MEP map would highlight the electronegative oxygen atoms of the formyl and ester groups as regions of high negative potential. researchgate.net

Solvent Effects on Electronic and Spectroscopic Properties (e.g., IEFPCM Model)

The properties of a molecule can be significantly influenced by its environment, particularly in solution. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used method to account for solvent effects in computational calculations. researchgate.netbohrium.com This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing calculations with the IEFPCM, it is possible to predict how properties like the UV-Vis absorption maxima and NMR chemical shifts of this compound would change in different solvents, providing a more realistic comparison with experimental data obtained in solution. nih.gov

Non-Linear Optical (NLO) Property Predictions and Analysis

Molecules with specific structural features, such as extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. nih.gov These materials interact with intense light sources, like lasers, to produce new light frequencies. nih.gov Computational methods can predict NLO properties, primarily the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. mdpi.com For this compound, DFT calculations could determine its polarizability and hyperpolarizability values. A significant hyperpolarizability value would suggest potential applications in optoelectronic technologies. bohrium.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a quantitative picture of intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals.

In a study of the closely related compound, 2-ethoxy-4-formylphenyl-4-methoxybenzoate, NBO analysis was employed to understand its electronic properties. This analysis reveals the stabilization energies associated with electron delocalization from donor to acceptor orbitals. Higher stabilization energies indicate a more significant charge transfer, which can influence the molecule's reactivity, spectroscopic properties, and non-linear optical response.

The key donor-acceptor interactions typically involve lone pairs (LP) of heteroatoms and π-bonds of aromatic rings as donors, and anti-bonding orbitals (π* or σ*) as acceptors. For a molecule like this compound, significant charge transfer interactions would be expected between the lone pairs of the oxygen atoms in the methoxy (B1213986) and ester groups, as well as the π-electrons of the phenyl rings, and the antibonding orbitals of the carbonyl group and the aromatic systems.

Table 1: Illustrative NBO Analysis Data for a Representative System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (C7-C8) | 25.8 |

| LP (O2) | σ* (C9-O3) | 18.5 |

| π (C1-C6) | π* (C7=O1) | 20.1 |

| π (C10-C15) | π* (C7=O1) | 5.3 |

Note: This data is illustrative and based on findings for structurally similar compounds. O1 is the carbonyl oxygen, O2 and O3 are the ester oxygens, C1-C6 and C10-C15 are the aromatic rings, and C7 is the carbonyl carbon.

Computational Crystallography and Intermolecular Interaction Modeling

Computational crystallography involves the use of theoretical methods to predict and analyze the crystal structure of a compound. This includes predicting the most stable packing arrangement of molecules in a crystal lattice and understanding the nature and strength of intermolecular interactions that hold the crystal together. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking.

For a molecule like this compound, key intermolecular interactions would likely involve C-H···O hydrogen bonds between the formyl or methoxy groups and adjacent molecules, as well as π-π stacking interactions between the aromatic rings.

Conformational and Tautomeric Equilibrium Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For this compound, rotation around the single bonds connecting the ester group to the phenyl rings and the formyl group to its phenyl ring will give rise to different conformers. Computational methods, such as scanning the potential energy surface by systematically changing dihedral angles, can identify the global and local energy minima corresponding to stable conformations.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is another important consideration. For this compound, while keto-enol tautomerism of the formyl group is possible, the enol form is generally significantly less stable for simple aldehydes. Computational studies can quantify the energy difference between tautomers, providing insight into their relative populations at equilibrium.

Table 2: Theoretical Relative Energies of Potential Conformers

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

| A | 0 | 2.5 |

| B | 90 | 0.0 |

| C | 180 | 3.1 |

Note: This data is hypothetical and for illustrative purposes to show how conformational analysis data is presented.

Molecular Docking Methodologies for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme (receptor).

In a molecular docking study of the related compound 4-formyl-2-methoxyphenyl-4-chlorobenzoate with the cyclooxygenase-2 (COX-2) receptor, researchers predicted its binding affinity and interaction mode. The results indicated that the compound could fit into the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. The binding energy, calculated by the docking program, provides an estimate of the affinity of the ligand for the receptor.

For this compound, a similar approach could be used to investigate its potential as an inhibitor for various enzymes. The formyl and methoxy groups would be expected to act as hydrogen bond acceptors, while the phenyl rings could engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket.

Table 3: Illustrative Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| COX-2 | -8.2 | TYR 385, SER 530 |

| Aldose Reductase | -7.5 | HIS 110, TRP 111 |

| Monoamine Oxidase B | -9.1 | TYR 435, ILE 199 |

Note: This data is illustrative and based on docking studies of similar compounds against various receptors.

Applications of 2 Formylphenyl 4 Methoxybenzoate in Advanced Materials Science and Supramolecular Chemistry

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for modern technologies like optical computing, data storage, and telecommunications. The effectiveness of organic NLO materials often stems from the presence of a π-conjugated system linking an electron donor group to an electron acceptor group, which enhances the molecule's second-order polarizability. pageplace.de

While 2-formylphenyl 4-methoxybenzoate (B1229959) itself is a precursor, it is its derivatives, particularly Schiff bases, that exhibit significant NLO properties. Schiff bases are synthesized through a condensation reaction between the formyl group (an aldehyde) of 2-formylphenyl 4-methoxybenzoate and a primary amine. This reaction extends the π-conjugated system of the molecule and can introduce potent donor-acceptor characteristics, making the resulting chromophore a candidate for NLO applications. researchgate.netdp.tech

Research has shown that Schiff bases derived from related formylphenyl benzoate (B1203000) structures can possess remarkable NLO properties. For instance, a novel Schiff base created through the condensation of 2-ethoxy-4-formylphenyl-4-methoxybenzoate with a 1,2,4-triazole (B32235) derivative was found to have an NLO response 34 times greater than that of urea, a standard reference material for NLO measurements. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) on such derivatives confirm that the charge transfer between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is significant, a key factor for high NLO activity. bohrium.com These findings underscore the potential of using this compound as a foundational element for designing high-performance NLO materials. researchgate.net

NLO Properties of a Schiff Base Derivative

| Compound | NLO Property Comparison | Potential Application |

|---|---|---|

| Schiff Base of 2-ethoxy-4-formylphenyl-4-methoxybenzoate | 34 times greater than urea. researchgate.netresearchgate.net | Building block for advanced NLO materials. bohrium.com |

Role in Polymer Chemistry and Copolymerization

The dual functionality of molecules like this compound allows for their integration into polymer structures, either as monomers that form the polymer backbone or as agents that modify the properties of the final material.

Derivatives of this compound can be functionalized to act as monomers in polymerization reactions. For example, 2-methoxy-4-formylphenyl (meth)acrylates have been successfully used in radical copolymerization with other monomers, such as L-(−)-menthyl (meth)acrylates. researchgate.net In these processes, the acrylate (B77674) group provides the polymerizable functionality, allowing the formylphenyl methoxybenzoate moiety to be incorporated as a side group on the polymer chain. researchgate.netsav.sktu-darmstadt.de

The study of these copolymerization reactions is essential for creating polymers with tailored properties. Research has found that the bulk copolymerization of these monomers can lead to insoluble copolymers when the concentration of the 2-methoxy-4-formylphenyl (meth)acrylate exceeds a certain threshold (e.g., 36 mol%), indicating that the side groups may be participating in cross-linking reactions. researchgate.net However, when the reaction is performed in a solution, soluble copolymers can be formed, allowing for a wider range of processing options. researchgate.net

The aldehyde (-CHO) group on the 2-formylphenyl moiety is a key feature that allows this compound and its derivatives to act as cross-linking agents. Cross-linking is a chemical process that forms bonds between polymer chains, creating a more robust three-dimensional network structure. nagase.com This process significantly enhances material properties such as thermal stability, chemical resistance, and mechanical strength.

The mechanism is analogous to that of formaldehyde, a widely used cross-linking agent. The formyl group can react with nucleophilic sites on other polymer chains, such as amine or hydroxyl groups, to form stable covalent bonds like imines (Schiff bases) or acetals. nih.gov In the context of the copolymers mentioned previously, the presence of the formyl group on the side chains provides a reactive site for post-polymerization cross-linking. This can be triggered by heat or a catalyst, transforming a thermoplastic material into a thermoset. This intrinsic reactivity was observed in the bulk copolymerization of 2-methoxy-4-formylphenyl (meth)acrylates, where insoluble gels formed, suggesting the occurrence of cross-linking that enhanced the material's integrity. researchgate.net

Liquid Crystalline Systems Incorporating Formylphenyl Methoxybenzoate Moieties

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal, known as mesogens, have anisotropic shapes (e.g., rod-like or disk-like) that allow them to align in specific ways. The phenyl benzoate core is a well-established structural motif in many nematic liquid crystals. ossila.com

Supramolecular Assembly and Self-Organization

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. These interactions, though weaker than covalent bonds, can direct the spontaneous self-assembly of molecules into highly ordered, functional structures.

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to supramolecular assembly and protein structure. uni-bayreuth.de They form between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. uni-bayreuth.de

The molecular structure of this compound contains several electronegative oxygen atoms that can act as hydrogen bond acceptors: the carbonyl oxygen of the ester group, the ether oxygen of the methoxy (B1213986) group, and the carbonyl oxygen of the formyl group. These sites allow the molecule to participate in the formation of complex, hydrogen-bonded networks when combined with suitable hydrogen bond donor molecules. csic.es The precise geometry and directionality of these hydrogen bonds can guide the self-organization of molecules into well-defined one-, two-, or three-dimensional architectures. csic.esrsc.org This principle is used in crystal engineering to design materials with specific properties, such as porous organic frameworks or functional soft materials. csic.es

Template-Directed Synthesis and Assembly

Template-directed synthesis is a powerful strategy for the construction of complex molecules and supramolecular assemblies with a high degree of precision. In this approach, a pre-existing molecule or a self-assembled structure acts as a template to guide the formation of a new chemical entity. The specific arrangement of functional groups on the template dictates the connectivity and spatial orientation of the reacting components, leading to the desired product.

The structure of this compound, with its distinct formyl and methoxybenzoate groups, allows for its participation in template-directed processes. The formyl group can readily undergo reversible reactions, such as the formation of imines with primary amines. This dynamic covalent chemistry is often employed in template-directed synthesis to allow for error correction and the formation of thermodynamically stable products.

While direct studies detailing the use of this compound as a primary building block in template-directed synthesis are emerging, its potential is evident from related systems. For instance, the formylphenyl moiety is a common component in the synthesis of macrocycles and other complex architectures where a template is used to organize the linear precursors prior to cyclization. The methoxybenzoate portion of the molecule can influence the solubility and electronic properties of the resulting assemblies.

| Functional Group | Role in Template-Directed Synthesis | Potential Interactions |

| Formyl Group | Reactive site for covalent bond formation (e.g., imine condensation). | Can interact with metal ions or organic moieties on a template. |

| 4-methoxybenzoate Group | Influences solubility, electronic properties, and intermolecular interactions. | Can participate in π-stacking or hydrogen bonding to the template. |

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. This interaction is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Molecular recognition, a key aspect of host-guest chemistry, is the ability of a host molecule to selectively bind to a specific guest.

The this compound molecule can be incorporated into larger host structures. The aromatic rings and the carbonyl group of the ester can participate in creating a pre-organized cavity suitable for binding specific guests. The formyl group, being a hydrogen bond acceptor, can also contribute to the binding of complementary guest molecules.

Research on related benzoate-containing molecules has demonstrated their utility in creating liquid crystalline phases, where specific molecular recognition and self-assembly processes are crucial. The electronic properties conferred by the methoxy group can modulate the binding affinity and selectivity of the host system. For example, a derivative, 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate, which is synthesized from a precursor related to this compound, exhibits supramolecular assembly dependent on the interactions between its constituent parts. researchgate.net This highlights the potential of the core structure in designing systems for molecular recognition.

| Structural Feature | Role in Host-Guest Chemistry | Type of Interaction |

| Aromatic Rings | Formation of a binding cavity. | π-π stacking, hydrophobic interactions. |

| Ester Carbonyl Group | Hydrogen bond acceptor. | Hydrogen bonding with guest molecules. |

| Formyl Group | Hydrogen bond acceptor, potential for dynamic covalent interactions with guests. | Hydrogen bonding, reversible covalent bonding. |

| Methoxy Group | Modulates electronic properties and solubility. | Can influence the strength of non-covalent interactions. |

Integration into Covalent Organic Frameworks (COFs) as Building Blocks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined, periodic structures. They are constructed from organic building blocks linked by strong covalent bonds. The ability to choose building blocks with specific geometries and functionalities allows for the rational design of COFs with tailored properties for applications in gas storage, catalysis, and sensing.

This compound is a prime candidate for use as a building block in the synthesis of COFs. The formyl group is a key reactive handle for forming robust linkages, most commonly through condensation reactions with amines to form imine-linked COFs. The directional nature of the bonds formed from the formyl group, combined with the geometry of the aromatic backbone, dictates the resulting topology of the COF.

The general principle involves reacting a multifunctional aldehyde, like a derivative of this compound, with a multifunctional amine. The resulting imine-linked framework can exhibit permanent porosity and high thermal stability. While specific COFs constructed directly from this compound are a subject of ongoing research, the use of formylphenyl-containing monomers is a well-established strategy in COF synthesis. The presence of the 4-methoxybenzoate group can further functionalize the pores of the COF, influencing its interaction with guest molecules.

2 Formylphenyl 4 Methoxybenzoate As a Key Building Block and Synthetic Intermediate in Organic Synthesis

Precursor for Complex Organic Molecules

2-Formylphenyl 4-methoxybenzoate (B1229959) serves as a versatile starting material for the synthesis of more intricate organic structures. Its chemical structure, featuring an aldehyde group and a benzoate (B1203000) ester, allows for a variety of chemical transformations. The aldehyde group is electrophilic and can readily react with nucleophiles, while the ester group can be hydrolyzed or transesterified. These reactive sites make it a valuable component in the construction of larger, more complex molecules with potential applications in medicinal chemistry and materials science.

The strategic placement of the formyl and benzoate groups on the phenyl ring allows for controlled and sequential reactions. For instance, the aldehyde can be selectively modified without affecting the ester, and vice versa, enabling the introduction of diverse functional groups. This stepwise functionalization is crucial for building complex molecular architectures with specific properties.

Synthesis of Heterocyclic Compounds

The reactivity of 2-formylphenyl 4-methoxybenzoate makes it an important precursor for the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings.

Incorporation into Triazole Derivatives and Related Scaffolds

A significant application of this compound is in the synthesis of 1,2,4-triazole (B32235) derivatives. Triazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. The synthesis often involves a condensation reaction between the aldehyde group of this compound and an appropriate amine-containing compound, such as a 4-amino-1,2,4-triazole (B31798) derivative, to form a Schiff base intermediate. researchgate.netbohrium.com This intermediate can then undergo further reactions to yield the final triazole-containing molecule.

For example, a biologically active 1,2,4-triazole Schiff base was synthesized through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate. researchgate.netbohrium.com This highlights the utility of the formyl group in constructing these important heterocyclic systems. The resulting triazole derivatives are of interest for their potential pharmacological properties. researchgate.netrdd.edu.iq

| Precursor | Reagent | Product | Reference |

| 2-Ethoxy-4-formylphenyl 4-methoxybenzoate | 3-Phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | 2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate | researchgate.netbohrium.com |

Precursor for Sulfonamide Derivatives

This compound can also be utilized in the synthesis of sulfonamide derivatives. Sulfonamides are a class of compounds containing the -SO2NH- group and are known for their diverse pharmacological activities. nih.gov The synthesis of N-(2-formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide demonstrates this application. nih.gov In this process, the amino group, which can be derived from the corresponding nitro compound, is reacted with a sulfonyl chloride to introduce the sulfonamide functionality. The formyl group remains available for further chemical modifications.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Aminobenzaldehyde (derived from 2-nitrobenzaldehyde) | 4-Methoxybenzenesulfonyl chloride | N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide | nih.gov |

Synthesis of Cyclotriphosphazene (B1200923) Derivatives

The versatility of this compound extends to the synthesis of cyclotriphosphazene derivatives. Cyclotriphosphazenes are inorganic heterocyclic compounds with a ring structure composed of alternating phosphorus and nitrogen atoms. These compounds can be functionalized with various organic side groups to create materials with unique properties. While direct synthesis from this compound is not explicitly detailed, related structures with aldehyde functionalities are used to build complex cyclotriphosphazene-based dendrons and other macromolecules. nih.gov The aldehyde group can be used for grafting onto a cyclotriphosphazene core, allowing for the construction of larger, well-defined structures. nih.govnih.gov

Role in the Synthesis of Functionalized Boronic Acids

2-Formylphenylboronic acids, which can be considered derivatives of this compound after appropriate chemical transformations, are valuable intermediates in the synthesis of functionalized benzoboroxoles. nih.gov Benzoboroxoles are cyclic esters of phenylboronic acids and have gained attention for their applications in medicinal chemistry. The reaction of 2-formylphenylboronic acids with activated olefins, such as acrylates, leads to the formation of these functionalized benzoboroxoles through reactions like the Baylis-Hillman reaction. nih.gov The presence of both the formyl and boronic acid groups on the same phenyl ring allows for unique intramolecular interactions that can influence the reactivity and outcome of these synthetic transformations.

| Reactant | Product Type | Reference |

| 2-Formylphenylboronic acid | Functionalized benzoboroxoles | nih.gov |

Intermediate in Tellurium-Containing Ligand Synthesis

This compound and its derivatives are utilized as intermediates in the synthesis of tellurium-containing ligands. rsc.org These ligands are of interest in coordination chemistry and catalysis. For example, bis(2-formylphenyl)telluride can be prepared and subsequently used in condensation reactions with amines to form Schiff base macrocyclic ligands. rsc.org The formyl groups are crucial for the formation of the Schiff base linkage. These tellurium-containing ligands can then be complexed with various metals to create new coordination compounds with potentially interesting catalytic or material properties. rsc.orgmdpi.com

| Intermediate | Reaction Type | Product | Reference |

| bis(2-Formylphenyl)telluride | Condensation with an amine | Tellurium-containing Schiff base macrocyclic ligand | rsc.org |

Future Research Directions and Emerging Opportunities for 2 Formylphenyl 4 Methoxybenzoate

Exploration of Novel Synthetic Pathways and Catalytic Methods

While established methods for synthesizing 2-Formylphenyl 4-methoxybenzoate (B1229959) exist, future research will likely focus on developing more efficient, sustainable, and versatile catalytic pathways. The presence of the aldehyde and ester functional groups allows for a wide range of subsequent transformations.

Key areas for exploration include:

Advanced Coupling Reactions: Investigating the use of modern coupling agents beyond standard carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), which have been used for related intermediates worktribe.com.

Transition-Metal-Catalyzed Domino Reactions: Employing transition-metal catalysis could enable complex molecular architectures to be built from 2-Formylphenyl 4-methoxybenzoate in a single, efficient sequence. beilstein-journals.org Such reactions could harness the reactivity of both the aryl halide precursors and the formyl group.

Catalytic Aza-Wittig Reactions: The formyl group is a prime site for reactions like the aza-Wittig reaction to synthesize nitrogen-containing heterocycles, a common motif in biologically active compounds. Developing a catalytic version of this reaction would be a significant advancement. whiterose.ac.uk

Macrocycle Synthesis: Derivatives of the core structure, such as bis(2-formylphenyl)telluride, have been used as precursors for creating complex macrocyclic ligands through condensation reactions. rsc.org This suggests a pathway for using this compound in the synthesis of novel host-guest systems and coordination compounds.

Advanced Characterization Techniques and Methodological Refinements

A thorough understanding of the compounds derived from this compound requires a suite of advanced characterization techniques. While standard methods are routinely used, refining these techniques and adopting new ones will be crucial.

| Technique | Application in Future Research | Research Finding/Example |

| Spectroscopy (NMR, FT-IR, UV-Vis) | Elucidation of the fundamental structure of new derivatives. | 1H-NMR, 13C-NMR, and FT-IR are routinely used to confirm the synthesis of Schiff bases derived from related formylphenyl benzoates. researchgate.netbohrium.com |

| High-Resolution Mass Spectrometry (HR-MS) | Providing exact mass measurements to confirm elemental composition with high confidence. | HR-MS has been used to verify the precise mass and formula of similar ester compounds. engineering.org.cn |

| Single-Crystal X-ray Diffraction | Unambiguously determining the three-dimensional molecular structure, including stereochemistry and crystal packing. | This technique is essential for validating computational models and understanding intermolecular interactions in solid-state materials. |

| Polarized Optical Microscopy | Characterizing the mesophases and phase transitions of liquid crystalline materials derived from the compound. | This method was used to identify the nematic (N) and ferroelectric nematic (NF) phases in materials made from similar intermediates. worktribe.com |

| Antioxidant Activity Assays | Quantifying the biological potential of new derivatives. | Techniques such as the Oyaizu, Dinis, and Blois methods have been employed to evaluate the antioxidant properties of Schiff bases synthesized from related precursors. researchgate.netmdpi.com |

Future refinements will involve in-situ characterization during reactions and the use of hyphenated techniques (e.g., TG-FTIR) to study thermal decomposition and stability, particularly for new materials. researchgate.net

Theoretical Modeling for Predictive Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of yet-to-be-synthesized derivatives of this compound. This predictive capability can guide synthetic efforts, saving time and resources.

Future theoretical studies will likely focus on:

Structural and Spectroscopic Prediction: Using DFT with appropriate basis sets, such as B3LYP/6–311++G(d,p), to calculate optimized molecular geometries and predict vibrational frequencies (FT-IR) and NMR chemical shifts. researchgate.netbohrium.com The Gauge-Independent Atomic Orbital (GIAO) method is particularly useful for accurate NMR predictions. bohrium.com

Electronic Properties Analysis: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand charge transfer within the molecule and predict its electronic behavior. researchgate.netbohrium.com

Reactivity Mapping: Generating Molecular Electrostatic Potential (MEP) maps to visualize electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Nonlinear Optical (NLO) Properties: Computing hyperpolarizabilities to screen for derivatives with potential applications in optical materials. For example, a Schiff base derived from a similar precursor was calculated to have NLO properties significantly greater than urea. mdpi.com

By modeling how structural modifications affect these calculated properties, researchers can rationally design derivatives with enhanced characteristics for specific applications.

Expansion of Applications in Advanced Materials

The inherent functionality of this compound makes it an attractive platform for creating a new generation of advanced materials.

Emerging application areas include:

Liquid Crystals: The compound serves as a key intermediate for mesogens. Related structures have been used to synthesize materials exhibiting a ferroelectric nematic (NF) phase, which is of great interest for next-generation display technologies. worktribe.com

Covalent Organic Frameworks (COFs): The formyl group is an ideal reactive handle for the synthesis of COFs through imine or hydrazone linkages. uco.es These crystalline porous materials have applications in catalysis, gas storage, and sensing. Research into using this compound could lead to COFs with tailored pore environments and functionalities.

Biologically Active Scaffolds: The molecule is a precursor for Schiff and Mannich bases, which are known to exhibit a range of biological activities. researchgate.net Derivatives have shown potential as antioxidants and may serve as scaffolds for anticancer agents. researchgate.netmdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ester and aldehyde oxygens, along with functionalities introduced via the aldehyde group, can act as coordination sites for metal ions. smolecule.com This opens the door to creating novel MOFs or coordination polymers with unique catalytic or magnetic properties.

| Potential Application | Key Molecular Feature Utilized | Example from Related Compounds |

| Ferroelectric Liquid Crystals | Rigid aromatic core, potential for polar ordering | Synthesis of (4-nitrophenyl) 2-alkoxy-4-(4-methoxybenzoyl)oxybenzoates from formylphenyl benzoate (B1203000) intermediates. worktribe.com |

| Covalent Organic Frameworks | Reactive formyl group for polycondensation | Use of 2-(4-formylphenyl)-5-formylpyridine in COF synthesis. uco.es |

| Antioxidant Compounds | Precursor to Schiff bases with redox activity | Schiff base of 2-ethoxy-4-formylphenyl-4-methoxybenzoate shows antioxidant properties. researchgate.net |

| Metal Chelation Agents | Oxygen donor atoms, potential for multidentate ligands | Ability of related compounds to chelate metal ions. mdpi.comsmolecule.com |

Synergistic Approaches Combining Synthetic, Structural, and Computational Chemistry

The most significant breakthroughs will emerge from a holistic approach that synergistically combines synthesis, characterization, and computation. This integrated strategy allows for a cycle of design, prediction, synthesis, and validation that can rapidly advance the field.

A model workflow for future research would be:

Computational Design: Use DFT (as in 7.3) to model a series of virtual derivatives and predict which modifications are most likely to result in desired material properties (e.g., a large NLO response or a specific liquid crystal phase).

Targeted Synthesis: Employ novel catalytic methods (as in 7.1) to efficiently synthesize the most promising candidates identified in the design phase.

Advanced Characterization: Use a comprehensive suite of analytical techniques (as in 7.2) to confirm the structure and measure the physical and chemical properties of the new compounds.

Feedback and Refinement: Compare the experimental results with the initial theoretical predictions. This feedback loop helps to refine the computational models, leading to more accurate predictions and a deeper understanding of the structure-property relationships.

A prime example of this synergy is the detailed study of a Schiff base derived from a related formylphenyl benzoate, where DFT calculations were used to analyze and support the experimental spectroscopic and antioxidant activity data, providing a complete picture of the new molecule. researchgate.netbohrium.com Adopting this integrated approach will be essential for unlocking the full potential of this compound and its derivatives in science and technology.

Q & A

Basic: What synthetic routes are recommended for 2-Formylphenyl 4-methoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of aromatic esters like this compound typically involves acid-catalyzed esterification between 4-methoxybenzoic acid and a phenolic alcohol (e.g., 2-formylphenol). Key steps include:

- Reagent selection : Use concentrated sulfuric acid or p-toluenesulfonic acid as catalysts.

- Reaction conditions : Conduct under reflux with azeotropic removal of water (e.g., using Dean-Stark traps) to shift equilibrium toward ester formation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography for higher purity.

- Optimization : Monitor reaction progress via TLC or FT-IR to detect carboxylate C=O (∼1700 cm⁻¹) and ester C-O (∼1250 cm⁻¹) bands .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR Spectroscopy :

- Identify ester carbonyl (C=O) at ∼1720 cm⁻¹ and methoxy (-OCH₃) at ∼2850–2950 cm⁻¹.

- Carboxylate coordination (if metal complexes form) via νₐₛ(COO⁻) (1543 cm⁻¹) and νₛ(COO⁻) (1416 cm⁻¹) bands to distinguish bidentate vs. monodentate binding .

- NMR Spectroscopy :

Basic: How can thermogravimetric analysis (TGA) elucidate the thermal stability of this compound?

Methodological Answer:

- Experimental setup : Perform TGA under nitrogen/air (heating rate: 10°C/min) to track mass loss.

- Key observations :

- Dehydration (if hydrated) at 50–150°C.

- Ligand decomposition at 200–400°C, correlating with DTA endo/exothermic peaks .

- Data interpretation : Compare experimental decomposition steps (e.g., residual mass) to theoretical stoichiometry. For example, Cu(II)-4-methoxybenzoate shows a 3-step decomposition with final CuO residue .

Advanced: How do computational methods aid in predicting vibrational spectra and electronic properties?

Methodological Answer:

- DFT/Hartree-Fock calculations :

- Challenges : Discrepancies in methoxy group vibrations due to solvent effects or crystal packing .

Advanced: How can crystallographic software resolve structural ambiguities in metal complexes of 4-methoxybenzoate derivatives?

Methodological Answer:

- SHELX refinement :

- Case study : In lanthanide-4-methoxybenzoate complexes, SHELX analysis confirmed bidentate carboxylate coordination despite IR suggesting monodentate modes .

Advanced: What contradictions exist in the coordination chemistry of 4-methoxybenzoate ligands, and how are they resolved?

Methodological Answer:

- Contradictions :

- IR data (Δν = νₐₛ − νₛ ∼127 cm⁻¹) suggests bidentate coordination, but crystallography may show monodentate binding in certain metal complexes .

- Resolution strategies :

- Combine X-ray diffraction (e.g., bond lengths: M–O < 2.5 Å for bidentate) with EXAFS or Raman spectroscopy .

- For flexible ligands, consider temperature-dependent crystallography to capture dynamic binding .

Advanced: How do polymorphic transformations impact thermal behavior, and what techniques detect them?

Methodological Answer:

- Detection methods :

- DSC : Identify endothermic peaks (melting) or exothermic peaks (recrystallization) during heating/cooling cycles.

- X-ray powder diffraction : Compare lattice parameters of polymorphs (e.g., triclinic vs. monoclinic) .

- Impact : Polymorphs of 4-methoxybenzoate complexes exhibit varying decomposition temperatures (ΔT ∼20–50°C) due to packing differences .

Advanced: What are the limitations of correlating experimental and theoretical IR spectra for formyl-containing esters?

Methodological Answer:

- Limitations :

- Mitigation :

- Use polarizable continuum models (PCM) for solvent corrections.

- Apply scaling factors or post-Hartree-Fock methods (e.g., MP2) for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products